molecular formula C27H31NO6 B12321871 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B12321871
M. Wt: 465.5 g/mol
InChI Key: DFPWFVXGRBQWGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The starting material is often a glucopyranoside derivative, which undergoes benzylation to protect the hydroxyl groups.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving carbohydrate-protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved are often related to carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and amino groups, along with the benzyl-protected hydroxyl groups, make it particularly useful in research applications involving complex carbohydrate structures .

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

5-amino-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol

InChI

InChI=1S/C27H31NO6/c1-30-21-12-14-22(15-13-21)33-27-24(28)26(32-17-20-10-6-3-7-11-20)25(29)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-27,29H,16-18,28H2,1H3

InChI Key

DFPWFVXGRBQWGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N

Origin of Product

United States

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